molecular formula C17H16ClNO3 B2393149 2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide CAS No. 1082571-14-9

2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2393149
CAS No.: 1082571-14-9
M. Wt: 317.77
InChI Key: ZEOQMKGRWFEABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide is a substituted acetamide derivative characterized by a phenoxyacetamide backbone. The compound features a 2-chloro-4-formylphenoxy group attached to the acetamide nitrogen and a 2,5-dimethylphenyl substituent on the amide nitrogen. The chloro and formyl groups on the phenoxy ring may influence reactivity, solubility, and binding affinity, while the 2,5-dimethylphenyl moiety contributes to steric bulk and lipophilicity.

Properties

IUPAC Name

2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-11-3-4-12(2)15(7-11)19-17(21)10-22-16-6-5-13(9-20)8-14(16)18/h3-9H,10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOQMKGRWFEABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-formylphenol with an appropriate base to form the phenoxy intermediate.

    Acylation Reaction: The phenoxy intermediate is then subjected to an acylation reaction with 2,5-dimethylphenylacetyl chloride in the presence of a suitable catalyst, such as aluminum chloride, to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 2-(2-carboxy-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide.

    Reduction: 2-(2-chloro-4-hydroxyphenoxy)-N-(2,5-dimethylphenyl)acetamide.

    Substitution: 2-(2-amino-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide.

Scientific Research Applications

2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro and dimethylphenyl groups may contribute to the compound’s overall hydrophobicity and ability to interact with lipid membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent positions, functional groups, and biological activities. Below is a detailed comparison with key analogs identified in the literature:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name / ID Key Substituents Structural Features Reported Applications / Properties References
Target Compound : 2-(2-Chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide - 2-Chloro-4-formylphenoxy
- N-(2,5-dimethylphenyl)
- Polar formyl group enhances reactivity
- Steric hindrance from 2,5-dimethyl
Potential ligand or intermediate for pharmaceuticals or agrochemicals (hypothesized) -
2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido...]acetamide (-f) - 2,6-Dimethylphenoxy
- Formamido group on chiral hexan backbone
- Chiral centers
- Hydrogen-bonding capability via formamido
Pharmacological relevance (e.g., antibacterial or enzyme inhibition)
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide () - Diethylamino group
- N-(2,6-dimethylphenyl)
- Basic amino group enhances solubility
- Symmetric dimethyl substitution
Intermediate in organic synthesis; mp 66–69°C
Alachlor () - 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) - Methoxymethyl and chloro groups
- High lipophilicity
Herbicide (inhibits weed growth via lipid biosynthesis disruption)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-...)acetamide () - 3,4-Dichlorophenyl
- Pyrazol-4-yl ring
- Conformational flexibility
- Hydrogen-bonded dimers (R22(10) motif)
Structural studies highlight dimerization and steric repulsion effects

Key Comparative Insights:

Substituent Position Effects: The 2,5-dimethylphenyl group in the target compound introduces asymmetric steric hindrance, contrasting with the 2,6-dimethylphenyl analogs (e.g., -f, 4), which exhibit symmetric substitution. This asymmetry may alter binding interactions in biological systems or crystallization behavior . In alachlor (), the 2,6-diethylphenyl group enhances herbicidal activity by increasing lipid solubility, whereas the target compound’s formylphenoxy group could favor polar interactions (e.g., hydrogen bonding) .

Functional Group Contributions: The formyl group in the target compound distinguishes it from analogs with chloro () or amino () substituents. Formyl groups are reactive sites for condensation reactions, suggesting utility as synthetic intermediates. Hydrogen-Bonding Patterns: The dichlorophenyl-pyrazol analog () forms R22(10) dimers via N–H⋯O bonds, whereas the target compound’s formyl group could engage in similar interactions, though this requires experimental validation .

Agrochemical Derivatives: Alachlor’s efficacy as a herbicide underscores the role of chloro and alkoxy groups in agrochemical design, though the target compound’s formyl group may limit field stability compared to non-polar substituents .

Biological Activity

The compound 2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide (CAS Number: 1082571-14-9) is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C17H16ClNO3
  • Molecular Weight : 317.76 g/mol
  • SMILES Notation : Cc1ccc(cc1Cl)OC(=O)N(c2cc(C)cc(C)2)C

Structural Features

The compound features a chloro-substituted phenyl ring, a formyl group, and an acetamide moiety, which are essential for its biological activity. The presence of the dimethylphenyl group may enhance lipophilicity and influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For example, derivatives of phenoxyacetamides have shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study: Antitumor Activity

A study demonstrated that related compounds exhibited IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.61 to 1.98 µg/mL against colon carcinoma cells (HCT-15) . This suggests that This compound may possess similar anticancer efficacy.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been shown to interfere with cell cycle progression.
  • Induction of Apoptosis : The presence of specific functional groups may trigger apoptotic pathways in cancer cells.
  • Targeting Specific Proteins : Molecular dynamics simulations suggest that such compounds can interact with proteins involved in cancer progression, such as Bcl-2 .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds indicate potential effectiveness against various pathogens. For instance, certain phenoxyacetamides have demonstrated antibacterial activity comparable to standard antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 = 1.61 - 1.98 µg/mL
AntimicrobialComparable efficacy to antibiotics
MechanismInduces apoptosis; inhibits proliferation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.